molecular formula C17H16N4O2S B2828918 (Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1012569-51-5

(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2828918
CAS No.: 1012569-51-5
M. Wt: 340.4
InChI Key: OYPOMDXMFIVRST-UHFFFAOYSA-N
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Description

(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide is a synthetic organic compound intended for research and development purposes. This molecule features a complex structure incorporating a 1,3-thiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's architecture, which includes an N-acetyl anilino substituent and a cyanopropenamide side chain, suggests potential for interesting physicochemical and pharmacological properties. Compounds based on the thiazole core are extensively investigated in various scientific fields, and this particular derivative may serve as a valuable intermediate or target molecule in drug discovery programs . Research into structurally similar N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . These analogs demonstrate non-competitive antagonism, potentially through state-dependent inhibition targeting the transmembrane and/or intracellular domains of the receptor . As such, this compound could constitute a useful pharmacological tool for future explorations into the physiological functions and therapeutic potential of this presently underexplored ion channel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-4-5-15(6-11(10)2)21(12(3)22)17-20-14(9-24-17)7-13(8-18)16(19)23/h4-7,9H,1-3H3,(H2,19,23)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOMDXMFIVRST-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=C(C#N)C(=O)N)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N(C2=NC(=CS2)/C=C(/C#N)\C(=O)N)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide is a thiazole derivative that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring and an N-acetyl-3,4-dimethylaniline moiety. Its potential applications span various therapeutic areas due to its cytotoxic properties against cancer cell lines and other biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H14N4S\text{C}_{14}\text{H}_{14}\text{N}_4\text{S}

Key features include:

  • Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
  • Cyanopropenamide Group : Contributes to the compound's reactivity and biological interactions.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • HCT-116 (Human colorectal carcinoma)
    • MCF-7 (Human breast adenocarcinoma)

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated significant inhibitory effects on cell proliferation at micromolar concentrations.

The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells. This is facilitated through the following pathways:

  • Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis.
  • Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/Akt may alter cell survival signals.

Table 1: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.1Apoptosis induction via ROS generation
MCF-76.8Cell cycle arrest and apoptosis

Case Study: Cytotoxic Evaluation

In a detailed study published in 2020, researchers synthesized several thiazole derivatives, including this compound. The study found that this compound exhibited the highest cytotoxicity among the tested derivatives against both HCT-116 and MCF-7 cell lines.

Scientific Research Applications

Structural Characteristics

The molecular structure of (Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide includes:

  • Thiazole Ring : A five-membered heterocycle containing nitrogen and sulfur.
  • N-acetyl-3,4-dimethylaniline Moiety : Provides additional functionalization and potential reactivity sites.
  • Cyanopropenamide Group : Suggests possible interactions with biological targets.

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have been shown to possess antibacterial properties against various gram-positive bacteria .
  • Anticancer Potential : Studies on related thiazole compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) using assays like the MTT assay .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Activity

In another investigation focused on thiazole derivatives, compounds were synthesized and tested for their ability to induce apoptosis in cancer cells. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents due to their selective cytotoxicity .

Potential Applications

Given its structural features and biological activities, this compound holds promise in several fields:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting infections or cancer.
  • Pharmaceutical Industry : Potential use in creating novel antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives in Anticancer Research

  • Compound (Z)-2a (): Structure: Features a furan-2-ylmethylene group and thiosemicarbazide moiety attached to a thiazole ring. Activity: Demonstrated cytotoxicity against cancer cell lines, likely due to the thiosemicarbazide group’s metal-chelating properties. Synthesis: Reflux in ethanol with thiosemicarbazide, yielding crystalline products . Comparison: The target compound lacks a thiosemicarbazide group but includes a cyano-propenamide chain, which may offer different binding modes. The Z-configuration in both compounds could enhance stereospecific interactions with targets.

Thiazole-Based Antibiotics ()

  • Compound (Z)-1: Structure: Contains a methoxyimino-acetyl group and azetidinyl-thiazoline core. Activity: Antibacterial, targeting cell wall synthesis via β-lactam-like mechanisms. Key Feature: The amino-thiazole group is critical for binding penicillin-binding proteins (PBPs). Comparison: The target compound’s N-acetyl-3,4-dimethylanilino group may reduce antibacterial activity but improve pharmacokinetic properties (e.g., plasma stability) compared to the polar azetidinyl moiety .

Benzoic Acid-Thiazole Hybrids ()

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Structure: Thiazole ring substituted with a methyl group and benzoic acid. Properties: Melting point (139.5–140°C) and solubility influenced by the carboxylic acid group.

Coumarin-Thiazole Derivatives ()

  • (Z)-3-(2,4-dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: Structure: Combines a coumarin moiety with a thiazole-linked propenenitrile group. Activity: Hypothesized anticancer or antimicrobial activity due to nitro and coumarin groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Biological Activity Synthesis Method Reference
Target Compound N-Acetyl-3,4-dimethylanilino, cyano Hypothesized anticancer Not reported -
(Z)-2a (Anticancer) Thiosemicarbazide, furan Cytotoxic Reflux in ethanol
(Z)-1 (Antibiotic) Methoxyimino, azetidinyl Antibacterial Multi-step coupling
2-(2-Methyl-thiazol-4-yl)benzoic acid Methyl, carboxylic acid Not reported Commercial synthesis
Coumarin-thiazole hybrid Dimethoxyanilino, nitro-coumarin Potential anticancer Coupling reactions

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~375.4* Not reported ~2.5
(Z)-2a ~432.5 Not reported ~1.8
2-(2-Methyl-thiazol-4-yl)benzoic acid 219.26 139.5–140 ~2.1
Coumarin-thiazole hybrid ~465.4 Not reported ~3.0

*Estimated based on structural formula.

Key Findings and Insights

  • Stereochemistry : The Z-configuration in the target compound and (Z)-2a may enhance target specificity compared to E-isomers.
  • Substituent Effects: The N-acetyl-3,4-dimethylanilino group in the target compound likely improves membrane permeability over polar groups (e.g., carboxylic acid in ) .
  • Biological Activity: While thiosemicarbazide derivatives () excel in cytotoxicity, the target’s cyano-propenamide group may favor kinase inhibition or apoptosis induction via alternative mechanisms.

Q & A

Q. What are the key synthetic routes for (Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Formation of the thiazole core via reaction of substituted anilines with α-bromoketones or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
  • Step 2 : Introduction of the cyanoenamide group through Knoevenagel condensation, requiring precise pH control (e.g., glacial acetic acid) and temperature (60–80°C) to favor the Z-isomer .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .

Q. How can spectroscopic methods confirm the structure and stereochemistry of this compound?

  • IR Spectroscopy : Detect key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Distinct signals for the Z-configuration (e.g., vinyl proton coupling constants J = 10–12 Hz) .
    • ¹³C NMR : Peaks for the thiazole carbons (~150–160 ppm) and cyano group (~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 58%) for similar intermediates?

Discrepancies often arise from variations in reaction conditions:

  • Catalyst Optimization : Use of triethylamine vs. sodium hydride may alter nucleophilicity, affecting cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of intermediates but may promote side reactions .
  • Temperature Control : Higher temperatures (>80°C) can degrade heat-sensitive intermediates, reducing yield .

Q. Methodological Approach :

Conduct a Design of Experiments (DoE) to test solvent/catalyst combinations.

Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Use LC-MS to identify byproducts and optimize quenching protocols .

Q. What computational methods validate the Z-configuration and electronic properties of this compound?

  • DFT Calculations : B3LYP/SDD models predict bond angles (e.g., C1-C2-C3 = 121.4°) and orbital interactions to confirm stereochemistry .
  • Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., DMSO vs. water) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Core Modifications : Replace the thiazole ring with oxazole or pyridine to assess impact on cytotoxicity .
  • Functional Group Variations : Substitute the cyano group with nitro or carboxylate to study electronic effects on target binding .
  • Assay Design :
    • In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays .
    • In silico : Perform molecular dynamics to map interactions with ATP-binding pockets .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

  • Solubility Issues : Low solubility in common solvents (e.g., hexane) necessitates mixed-solvent systems (DMF/ethanol) .
  • Polymorphism : Multiple crystal forms may arise due to flexible enamide bonds; slow evaporation at 4°C improves monocrystal yield .
  • Data Collection : High-resolution X-ray diffraction (≤0.8 Å) is required to resolve overlapping electron densities .

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